Methyl 5-ethylthiophene-3-carboxylate

Catalog No.
S8069530
CAS No.
938006-77-0
M.F
C8H10O2S
M. Wt
170.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 5-ethylthiophene-3-carboxylate

CAS Number

938006-77-0

Product Name

Methyl 5-ethylthiophene-3-carboxylate

IUPAC Name

methyl 5-ethylthiophene-3-carboxylate

Molecular Formula

C8H10O2S

Molecular Weight

170.23 g/mol

InChI

InChI=1S/C8H10O2S/c1-3-7-4-6(5-11-7)8(9)10-2/h4-5H,3H2,1-2H3

InChI Key

RBDXFFOPKRIXOL-UHFFFAOYSA-N

SMILES

CCC1=CC(=CS1)C(=O)OC

Canonical SMILES

CCC1=CC(=CS1)C(=O)OC

Methyl 5-ethylthiophene-3-carboxylate is an organic compound characterized by a thiophene ring substituted with a carboxylate group and an ethyl group. Its chemical formula is C9H10O2SC_9H_{10}O_2S, and it features a structure that includes a five-membered aromatic ring containing sulfur, which contributes to its unique chemical properties. The compound has gained interest in various fields due to its potential applications in organic synthesis and materials science.

, including:

  • Oxidation: This reaction can lead to the formation of sulfoxides or sulfone derivatives, which may enhance the compound's reactivity and biological activity.
  • Esterification: The carboxylic acid group can react with alcohols to form esters, which are important in organic synthesis.
  • Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbon atom adjacent to the carboxylate group, allowing for the introduction of various functional groups .

Methyl 5-ethylthiophene-3-carboxylate can be synthesized through several methods:

  • Condensation Reactions: Starting from commercially available thiophene derivatives, condensation reactions with appropriate carboxylic acids or their derivatives can yield the desired product.
  • Functional Group Modification: Existing thiophene compounds can be modified through electrophilic aromatic substitution to introduce the ethyl group and carboxylate functionalities.
  • Carboxylation Reactions: Direct carboxylation of ethylthiophene using carbon dioxide under specific conditions may also provide a pathway for synthesis.

Methyl 5-ethylthiophene-3-carboxylate has several potential applications:

  • Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, particularly in the development of pharmaceuticals and agrochemicals.
  • Materials Science: The compound may be utilized in creating conductive polymers or as a building block for novel materials due to its unique electronic properties.
  • Research: It can be used in studies exploring the reactivity of thiophene derivatives and their interactions with other chemical entities.

Interaction studies involving methyl 5-ethylthiophene-3-carboxylate primarily focus on its reactivity with other organic molecules. These studies help elucidate its potential roles in catalysis, drug design, and material development. Research indicates that thiophene-based compounds often exhibit interesting interactions due to their electron-rich nature, which may facilitate various chemical transformations.

Methyl 5-ethylthiophene-3-carboxylate shares structural similarities with several other thiophene derivatives. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaKey Features
Methyl 2-amino-5-methylthiophene-3-carboxylateC9H11NO2SC_9H_{11}NO_2SContains an amino group; increased polarity
Ethyl 2-amino-5-methylthiophene-3-carboxylateC10H13NO2SC_{10}H_{13}NO_2SSimilar structure; different alkyl substitution
Dimethyl 2-amino-5-methylthiophene-3,4-dicarboxylateC10H12N2O4SC_{10}H_{12}N_2O_4SContains two carboxylic groups; more acidic
Methyl 2-amino-5-ethylthiophene-3-carboxylateC9H11NO2SC_9H_{11}NO_2SSimilar amino functionality; different position
Methyl 3-thiophenecarboxylateC6H6O2SC_6H_6O_2SLacks ethyl substitution; simpler structure

Methyl 5-ethylthiophene-3-carboxylate is unique due to its specific combination of functional groups and substitution patterns on the thiophene ring, which may influence its reactivity and biological properties compared to other similar compounds.

XLogP3

2.3

Hydrogen Bond Acceptor Count

3

Exact Mass

170.04015073 g/mol

Monoisotopic Mass

170.04015073 g/mol

Heavy Atom Count

11

Dates

Last modified: 04-15-2024

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